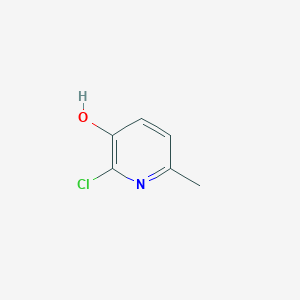

2-Chloro-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVJZBIGDFXRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189187 | |

| Record name | 2-Chloro-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35680-24-1 | |

| Record name | 2-Chloro-6-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35680-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylpyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035680241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1): A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 2-Chloro-6-methylpyridin-3-ol, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, plausible synthetic routes, core reactivity, and critical applications, grounding the discussion in mechanistic principles and established laboratory practices.

Introduction

This compound, also known as 2-Chloro-3-hydroxy-6-picoline, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique arrangement of a nucleophilically displaceable chlorine atom, a directing hydroxyl group, and a methyl group on a pyridine scaffold makes it an invaluable precursor for constructing complex, biologically active molecules.[1][2] This guide aims to consolidate the available technical data and provide expert insights into leveraging this compound's full potential in a research and development setting.

Section 1: Physicochemical & Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its handling, storage, and application in synthesis. This compound is typically a yellow to brown solid, though it may also appear as a colorless to pale yellow solid or liquid depending on purity.[1][3] It exhibits moderate solubility in water and various organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 35680-24-1 | [4] |

| Molecular Formula | C₆H₆ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| Appearance | Yellow to brown solid | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chloro-6-methyl-3-pyridinol, 2-Chloro-3-hydroxy-6-picoline | [4] |

| InChI Key | LCVJZBIGDFXRLU-UHFFFAOYSA-N | [4] |

| SMILES | ClC1=C(O)C=CC(C)=N1 | [4] |

| Storage | Inert atmosphere (Argon or Nitrogen), 2-8°C | [3] |

Spectroscopic Analysis (Predicted)

While a comprehensive public database of spectra for this specific molecule is limited, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on data from analogous compounds and first principles.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.[6] The two aromatic protons on the pyridine ring should appear as doublets in the downfield region (typically δ 6.5-8.0 ppm). The methyl group protons would present as a singlet further upfield (typically δ 2.0-2.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would display six unique signals. The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these electronegative atoms. The remaining three aromatic carbons and the methyl carbon signal would appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.[1][7] A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would include the loss of Cl, CO, and HCN from the parent ion.[8]

Section 2: Synthesis and Purification

Proposed Synthetic Protocol: Chlorination of 6-Methylpyridin-3-ol

This protocol is based on analogous, well-documented procedures for converting hydroxypyridines (which exist in equilibrium with their pyridone tautomers) to chloropyridines.

Rationale: Phosphorus oxychloride is the reagent of choice for this transformation as it effectively converts the C=O of the pyridone tautomer into a C-Cl bond. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methylpyridin-3-ol (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the flask at 0°C (ice bath). The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions.[11][12]

Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this molecule as a building block stems from the reactivity of the C2-chlorine atom. This position is activated towards nucleophilic attack, allowing for the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, alcohols, thiols).[13][14]

The reaction proceeds via a two-step addition-elimination mechanism.[12][15]

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

The presence of the electron-donating hydroxyl and methyl groups slightly tempers the electrophilicity of the ring compared to pyridines bearing only electron-withdrawing groups. However, the inherent activation by the ring nitrogen ensures that SₙAr remains the most synthetically valuable reaction pathway.

Note: The DOT script above is a template. A visual representation would require actual chemical structure images, which cannot be generated directly in this format. The diagram illustrates the nucleophile (Nu:⁻) attacking the reactant, forming the intermediate, which then releases the chloride ion to form the final product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Section 4: Applications in Drug Development & Agrochemicals

The ability to easily introduce diverse functionalities at the C2 position makes this compound a high-value intermediate in discovery chemistry.

Intermediate for ALK5 Kinase Inhibitors

A significant application of this compound is as a key reagent in the synthesis of inhibitors for the Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor.[2] The TGF-β signaling pathway is implicated in numerous pathologies, including cancer and fibrosis, making ALK5 a major therapeutic target.[16][17]

In these syntheses, the hydroxyl group of this compound is typically used to form an ether linkage with another aromatic ring system (a Williamson ether synthesis), while the chloro group is later displaced or remains as a key interaction point in the final inhibitor.[2]

Caption: Synthetic workflow from the title compound to an ALK5 inhibitor scaffold.

Precursor for Agrochemicals

The chloropyridine scaffold is a cornerstone of modern agrochemicals, particularly insecticides like neonicotinoids.[18] While direct applications of this compound are less documented in this area, its structural motifs are highly relevant. The reactive chlorine and the potential for derivatization make it and similar compounds valuable for creating new herbicides, fungicides, and pesticides with tailored biological activities.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

| Hazard Class | GHS Code(s) | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT-SE | H335 | May cause respiratory irritation |

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Conclusion

This compound (CAS 35680-24-1) is a strategically important heterocyclic compound whose value is defined by its versatile reactivity. Its capacity for undergoing nucleophilic aromatic substitution at the C2 position, combined with the synthetic handles provided by its hydroxyl and methyl groups, makes it an ideal starting point for the synthesis of complex molecular targets. Its demonstrated role in the development of potent ALK5 inhibitors highlights its significance in medicinal chemistry. For scientists engaged in the synthesis of novel therapeutics and agrochemicals, a thorough understanding of this building block's properties and reactivity is essential for accelerating discovery and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 35680-24-1 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound - [sigmaaldrich.com]

- 6. This compound(35680-24-1) 1H NMR spectrum [chemicalbook.com]

- 7. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 8. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. chempanda.com [chempanda.com]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-6-methylpyridin-3-ol

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-methylpyridin-3-ol (CAS No. 35680-24-1), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its core chemical and physical properties, reactivity profile, and established applications, with a particular focus on its role as a key intermediate in the synthesis of high-value pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent. By elucidating the causality behind its synthetic utility and providing validated procedural insights, this guide aims to empower scientists to effectively leverage this compound in their research and development endeavors.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-3-hydroxy-6-picoline, is a substituted pyridine derivative featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures. Its identity and key physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | This compound; 2-CHLORO-3-HYDROXY-6-PICOLINE; 2-Chloro-3-hydroxy-6-methylpyridine | [1] |

| CAS Number | 35680-24-1 | [1][2][3][4] |

| Molecular Formula | C6H6ClNO | [1][3][4] |

| Molecular Weight | 143.57 g/mol | [1][3][4] |

| Appearance | Yellow to brown solid | [3] |

| Storage Temp. | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

| SMILES | Cc1ccc(O)c(Cl)n1 | [4] |

| InChIKey | LCVJZBIGDFXRLU-UHFFFAOYSA-N | [3] |

Molecular Reactivity and Synthetic Profile

The synthetic utility of this compound is dictated by its three primary functional groups: the nucleophilic hydroxyl group, the electrophilic chlorinated carbon center, and the pyridine ring which can be subject to various coupling reactions.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation or O-arylation reactions, such as the Williamson ether synthesis, to introduce diverse substituents at this position. This is a common strategy for linking the pyridine core to other molecular fragments.

-

Chloro Group Displacement: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than chloro-substituents on nitro-substituted rings. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds at this position.

-

Combined Reactivity in Drug Synthesis: The interplay between these functional groups is critical. For instance, the hydroxyl group can be used as a directing group or protected while a cross-coupling reaction is performed at the chloro-position. Subsequently, deprotection and further modification at the oxygen can build molecular complexity in a controlled, stepwise manner. This strategic functionalization is a cornerstone of its application in medicinal chemistry.

Caption: Key reactivity sites of this compound.

Application as a Precursor in Drug Development

The primary and most significant application of this compound is its use as a versatile intermediate in the synthesis of biologically active molecules. Its structure is a common scaffold found in a variety of therapeutic candidates.

Synthesis of ALK5 Inhibitors

A notable application is its role as a reagent in the preparation of 1-amino-4-(3-pyridinyloxy)pyridines, which have been investigated as potent inhibitors of Activin-like Kinase 5 (ALK5).[2] ALK5 is a transmembrane serine/threonine kinase receptor involved in the TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The this compound moiety is incorporated to form the core pyridinyloxy structure of these inhibitors.

Intermediate for COX-2 Inhibitors

The pyridine scaffold is a key component in several selective COX-2 inhibitors. While direct synthesis of Etoricoxib from this specific intermediate is not the primary patented route, structurally similar pyridinols are fundamental to building the core of this important anti-inflammatory drug.[5][6][7] The synthesis of such complex bipyridine systems often involves palladium-catalyzed cross-coupling reactions where a functionalized pyridine, like this compound, serves as one of the coupling partners.[7][8]

Caption: Generalized workflow for API synthesis using the title compound.

Exemplary Experimental Protocol: O-Arylation

The following protocol describes a representative O-arylation reaction, a common step when using this intermediate. This procedure is illustrative and should be adapted and optimized based on specific substrates and laboratory conditions.

Objective: To synthesize a diaryl ether via a nucleophilic aromatic substitution reaction at the hydroxyl position.

Materials:

-

This compound (1.0 eq)

-

An activated aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous potassium carbonate.

-

Rationale: A dry, inert atmosphere (nitrogen) is essential to prevent moisture from quenching the base and interfering with the reaction. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive nucleophile.

-

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve/suspend the reagents.

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity. Its high boiling point is suitable for heated reactions.

-

-

Reagent Addition: Add the activated aryl halide (e.g., 4-fluoronitrobenzene) to the stirring mixture.

-

Rationale: An electron-withdrawing group (e.g., -NO2) on the aryl halide is critical to activate the ring towards nucleophilic aromatic substitution.

-

-

Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Rationale: Heating provides the necessary activation energy for the substitution to proceed at a reasonable rate.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts (K2CO3, KF) and DMF which are soluble in water.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes residual water from the organic layer. MgSO4 is a drying agent that removes the final traces of water. Concentration removes the solvent.

-

-

Final Product: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure diaryl ether.

-

Rationale: Purification is necessary to remove unreacted starting materials and any side products to obtain the desired compound with high purity.

-

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally related chloropyridines provides a strong basis for hazard assessment.[9][10][11][12]

-

Hazard Classification: Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[9][10][12] It is expected to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[9][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[3][9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the field of medicinal chemistry. Its strategic importance in the synthesis of ALK5 inhibitors and other complex pharmaceutical agents underscores its utility. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to incorporate this powerful building block into a synthetic strategy. By leveraging its distinct functional handles, scientists can continue to develop novel therapeutics for a range of human diseases.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 35680-24-1 [chemicalbook.com]

- 3. This compound CAS#: 35680-24-1 [m.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 7. patents.justia.com [patents.justia.com]

- 8. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

2-Chloro-6-methylpyridin-3-ol molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-6-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 35680-24-1), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, including its tautomeric nature, and presents a detailed, field-proven synthetic protocol. Furthermore, it outlines standard methods for spectroscopic characterization and discusses its primary application as a crucial intermediate in the synthesis of advanced therapeutic agents, notably as a precursor for activin-like kinase 5 (ALK5) inhibitors. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds highly valued in the pharmaceutical industry for their presence in numerous approved drugs.[1][2] The core structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

The substitution pattern—a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl group at position 6—imparts specific electronic and steric properties that are crucial for its reactivity and utility as a synthetic intermediate. The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions, while the hydroxyl group can be alkylated or used as a directing group.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A critical structural feature of pyridin-3-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-3(2H)-one form. Tautomerism, the interconversion of constitutional isomers, can significantly influence a molecule's chemical reactivity and biological interactions.[3]

For this compound, the equilibrium is between the aromatic alcohol (the pyridinol form) and the non-aromatic ketone (the pyridinone form).

Caption: Tautomeric equilibrium of this compound.

It is well-established that for 3-hydroxypyridines, the equilibrium overwhelmingly favors the aromatic pyridinol tautomer. The stability gained from maintaining the aromaticity of the pyridine ring far outweighs the strength of the carbon-oxygen double bond in the pyridinone form.[4][5] This is a key consideration for reaction planning, as the molecule will predominantly react as an aromatic alcohol.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Chloro-3-hydroxy-6-picoline | [7] |

| CAS Number | 35680-24-1 | [7][8] |

| Molecular Formula | C₆H₆ClNO | [6][7] |

| Molecular Weight | 143.57 g/mol | [6][7] |

| Appearance | Yellow to brown solid | ChemicalBook |

| Storage Temp. | Under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook |

| Monoisotopic Mass | 143.0138 Da | [6] |

| XlogP (Predicted) | 1.9 | [6] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved from its corresponding amine precursor, 2-amino-6-methylpyridin-3-ol, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable and scalable method for introducing a chloro substituent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the transformation from the amino precursor to the final chlorinated product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the diazotization of aminopyridines followed by Sandmeyer chlorination.[9][10]

Materials:

-

2-Amino-6-methylpyridin-3-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-methylpyridin-3-ol (1.0 eq) in concentrated hydrochloric acid (approx. 3 M).

-

Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of Copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed. Mechanism: The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chloride ion.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and carefully basify to a pH of ~8-9 by the slow addition of concentrated ammonium hydroxide. This neutralizes the excess acid and precipitates copper salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtered organic solution under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Spectroscopic Characterization

¹H NMR (Proton NMR):

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm). These will appear as two doublets, corresponding to the protons at C4 and C5 of the pyridine ring, with a typical ortho coupling constant (J ≈ 8 Hz).

-

Methyl Protons: A singlet integrating to three protons will appear in the upfield region (δ 2.2-2.6 ppm), corresponding to the -CH₃ group at C6.

-

Hydroxyl Proton: A broad singlet will be present (variable chemical shift, δ 5.0-10.0 ppm depending on solvent and concentration), corresponding to the -OH proton. This peak will disappear upon D₂O exchange, a key validation step.

¹³C NMR (Carbon NMR):

-

Six distinct signals are expected, one for each carbon atom.

-

Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) will be significantly shifted due to the electronegativity of the substituents.

-

Methyl Carbon: One signal will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

-

The mass spectrum will show a distinct molecular ion peak (M⁺).

-

A crucial feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak (a 3:1 ratio). Rationale: This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom, due to the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[13]

-

Predicted m/z for adducts include [M+H]⁺ at 144.02108 and [M+Na]⁺ at 166.00302.[6]

Applications in Drug Discovery

The unique arrangement of functional groups makes this compound a valuable starting material for building more complex molecules, particularly in the field of kinase inhibitors.

Precursor for ALK5 Inhibitors

The primary documented application of this compound is as a reagent in the preparation of inhibitors for activin-like kinase 5 (ALK5), also known as TGF-β type I receptor.[8] The TGF-β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of diseases like cancer and fibrosis.[14][15] Therefore, ALK5 is a high-priority target for therapeutic intervention.

In the synthesis of ALK5 inhibitors, the hydroxyl group of this compound is typically used to form an ether linkage with another aromatic or heterocyclic system (a Williamson ether synthesis). This reaction forms a diaryl ether scaffold, which is a common motif in many kinase inhibitors.

Caption: Role as a building block in ALK5 inhibitor synthesis.

The 2-chloro and 6-methyl groups also play crucial roles. They provide steric and electronic handles that can be fine-tuned to optimize the final compound's potency, selectivity, and pharmacokinetic properties. Numerous research programs have developed potent ALK5 inhibitors based on scaffolds derived from substituted pyridines.[16][17]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on safety data for structurally related chloromethylpyridines, the following precautions are advised.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its versatile and well-defined reactivity. Its structure, dominated by the aromatic pyridinol tautomer, provides three distinct functional handles for synthetic elaboration. The established protocols for its synthesis and the clear predictive power of modern spectroscopy make it a reliable tool for medicinal chemists. Its demonstrated utility as a core fragment in the development of ALK5 inhibitors underscores its significance in the ongoing search for novel therapeutics to treat complex diseases.

References

- 1. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 35680-24-1 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. data.epo.org [data.epo.org]

- 11. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]

- 12. 2-クロロ-6-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridin-3-ol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The unique arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine core—makes it a versatile scaffold for creating complex molecules with significant biological activity. Its primary role as a key intermediate in the synthesis of inhibitors for activin-like kinase 5 (ALK5) underscores its importance in the development of novel anticancer therapeutics.[1] The strategic positioning of its substituents offers multiple avenues for chemical modification, rendering it an invaluable asset for generating diverse compound libraries in the pursuit of new drug candidates.

This guide presents a comprehensive, in-depth exploration of a robust and validated synthetic pathway to this compound. Authored for the discerning eye of researchers, chemists, and professionals in the field of drug development, this document transcends a mere recitation of procedural steps. It delves into the causal relationships behind experimental choices, ensuring a deep understanding of the chemical principles at play. The methodologies detailed are designed to be self-validating, offering a high degree of reliability and reproducibility for laboratory and potential scale-up applications.

Strategic Overview: A Multi-Step Synthesis from 2-Amino-6-methylpyridine

The selected synthetic strategy commences with the commercially available and cost-effective starting material, 2-amino-6-methylpyridine. This multi-step pathway is predicated on a logical sequence of well-established and high-yielding chemical transformations, ensuring a practical and efficient route to the target molecule. The overall synthetic scheme is illustrated below, providing a visual roadmap of the chemical journey from starting material to final product.

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Nitration of 2-Amino-6-methylpyridine

Causality and Experimental Choice: The initial step involves the regioselective introduction of a nitro group at the C3 position of the pyridine ring. The amino group at C2 is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent methyl group at C6, the nitration predominantly occurs at the C3 position. A mixture of sulfuric and nitric acid is the classic and effective nitrating agent for this transformation.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-6-methylpyridine to concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.

-

Once the starting material is completely dissolved, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-3-nitro-6-methylpyridine.

Caption: Nitration of 2-amino-6-methylpyridine.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-3-nitro-6-methylpyridine

Causality and Experimental Choice: The second step transforms the amino group at the C2 position into a hydroxyl group. This is achieved via a diazotization reaction, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2] This diazonium salt is then hydrolyzed in the aqueous acidic solution to the corresponding pyridinol.

Experimental Protocol:

-

Dissolve 2-amino-3-nitro-6-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the diazonium salt.

-

The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt, which is typically accompanied by the evolution of nitrogen gas.

-

After the reaction is complete, the product, 2-hydroxy-3-nitro-6-methylpyridine, is isolated by filtration or extraction.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features make it a valuable intermediate for introducing the pyridinol moiety into larger, more complex molecules. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices and data from structurally related compounds to offer a robust framework for its safe utilization in a research and development setting.

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant health effects upon exposure.[1][2][3]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | грузовик | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | грузовик | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | грузовик | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | грузовик | Warning | H335: May cause respiratory irritation |

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The anticipated health effects include:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the duration of the handling procedures.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure.

Engineering Controls

All manipulations of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood should have a tested and adequate face velocity. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid Dust Generation: Handle the solid material carefully to avoid the formation of dust. Use appropriate tools, such as spatulas, for transfers.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Container Management: Keep the container tightly closed when not in use to prevent contamination and potential exposure.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers between the researcher and the chemical. The following PPE is mandatory when handling this compound.

PPE Selection Workflow

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures

Preparedness is key to effectively managing any chemical incident. All personnel handling this compound must be familiar with the following emergency procedures.

Emergency Response Decision Tree

Caption: Emergency Response Decision Tree for Incidents Involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

-

Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's EHS department for specific disposal procedures.

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, work practices, and personal protective measures outlined in this guide, researchers can mitigate the risks associated with its use and maintain a safe laboratory environment. Continuous vigilance and a commitment to safety are essential when working with any chemical intermediate.

References

A Senior Application Scientist's Guide to 2-Chloro-6-methylpyridin-3-ol: A Pivotal Starting Material in Modern Synthesis

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a "privileged structure," a core motif consistently found in biologically active molecules.[1] Among the vast array of pyridine-based building blocks, 2-Chloro-6-methylpyridin-3-ol stands out as a particularly versatile and strategic starting material. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a reactive chloro substituent, and a methyl group—provides a rich platform for diverse chemical transformations. This guide offers an in-depth technical overview for researchers, chemists, and drug development professionals on harnessing the synthetic potential of this key intermediate. We will explore its synthesis, core reactivity, applications, and the critical safety protocols required for its handling, providing a framework for its effective use in complex molecule synthesis.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is the foundation of successful process development and quality control. This compound is typically a white to off-white powder.[2]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 35680-24-1 | [2][3][4][5][6] |

| Molecular Formula | C6H6ClNO | [2][3][7] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store in a tightly closed container | [2] |

Expert Insight: While the table provides basic specifications, lot-to-lot consistency is paramount. Before initiating any synthesis, it is crucial to validate the material's identity and purity via standard analytical techniques. NMR (¹H and ¹³C) will confirm the structural integrity, Mass Spectrometry will verify the molecular weight, and HPLC is essential for determining the purity profile, identifying any potential impurities that could interfere with subsequent reactions.

Synthesis of the Core Scaffold

The synthesis of functionalized pyridines often involves multi-step sequences. A plausible and common strategy for preparing this compound begins with a more readily available precursor, such as 2-amino-6-methylpyridine. The pathway involves a series of standard, well-established organic transformations. A related synthesis for 2-Chloro-3-nitro-6-methylpyridine provides a strong precedent for this approach.[8]

The logical progression involves:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.

-

Chlorination: Replacement of the newly formed hydroxyl group with a chlorine atom, often using an agent like phosphorus oxychloride (POCl₃).

-

Nitro Group Reduction: Conversion of the nitro group to an amine.

-

Final Diazotization & Hydrolysis: Transformation of the resulting amino group into the target 3-hydroxyl group.

This sequence strategically manipulates the directing effects of the ring substituents to achieve the desired functionality.

Caption: Plausible synthetic pathway from 2-amino-6-methylpyridine.

Core Reactivity and Strategic Applications

The synthetic utility of this compound arises from its two distinct reactive sites: the hydroxyl group and the chloro group. This dual functionality allows for sequential and regioselective modifications, making it a valuable precursor in combinatorial chemistry and targeted synthesis.

Causality of Reactivity:

-

The 3-OH Group: As a phenol-like hydroxyl group, it is weakly acidic and readily undergoes O-alkylation or O-arylation under basic conditions (e.g., Williamson ether synthesis). This is often the first transformation performed, as the resulting ether is stable to many subsequent reaction conditions.

-

The 2-Cl Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles, which is a common strategy for building complexity and modulating biological activity.

Caption: Key reactive sites and synthetic transformations.

Field Application: Synthesis of ALK5 Kinase Inhibitors A notable application of this starting material is in the preparation of inhibitors for Activin-like Kinase 5 (ALK5), a transmembrane serine/threonine kinase.[4] ALK5 is a target in cancer therapy. The synthesis of these inhibitors often involves an initial etherification at the 3-hydroxyl position, followed by a nucleophilic substitution at the 2-chloro position to build the final, complex molecule. This exemplifies the strategic, stepwise functionalization that this compound enables.[4]

Representative Experimental Protocol: O-Alkylation

To ensure reproducibility, protocols must be detailed and self-validating. The following is a representative, field-proven procedure for a standard O-alkylation reaction.

Objective: To synthesize 2-Chloro-3-methoxy-6-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl Iodide (MeI) (1.2 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

Step-by-Step Methodology:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound.

-

Dissolution: Anhydrous DMF is added to dissolve the starting material completely.

-

Deprotonation: The solution is cooled to 0 °C using an ice-water bath. Sodium hydride is added portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction is stirred at this temperature for 30 minutes. Causality: This step deprotonates the hydroxyl group to form the more nucleophilic sodium salt. Controlling the temperature is critical to prevent side reactions.

-

Alkylation: Methyl iodide is added dropwise via syringe at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 2-Chloro-3-methoxy-6-methylpyridine.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound and its related precursors are hazardous materials that require strict handling protocols.[9][10]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[10] | |

| H319 | Causes serious eye irritation.[10] | |

| H335 | May cause respiratory irritation.[10] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling and Storage Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its defined points of reactivity allow for the controlled and predictable construction of complex molecular architectures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and other high-value chemical entities. Its continued application in programs targeting critical diseases underscores its importance and enduring value in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, CasNo.35680-24-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 35680-24-1 [chemicalbook.com]

- 5. This compound CAS#: 35680-24-1 [m.chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical characteristics of 2-Chloro-6-methylpyridin-3-ol

An In-Depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol for Advanced Research

This guide serves as a comprehensive technical resource on this compound, designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual applications, ensuring a deep understanding of this valuable chemical intermediate.

Section 1: Core Identification and Molecular Architecture

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring offers distinct reactivity profiles that are leveraged in multi-step synthetic campaigns.

-

IUPAC Name : this compound

-

Synonyms : 2-Chloro-3-hydroxy-6-picoline, 2-Chloro-3-hydroxy-6-methylpyridine[1]

-

CAS Number : 35680-24-1[1]

-

Molecular Formula : C₆H₆ClNO[2]

-

Molecular Weight : 143.57 g/mol [2]

The structural arrangement of the molecule is paramount to its chemical behavior. The chlorine atom at the 2-position and the hydroxyl group at the 3-position are key functional handles for subsequent chemical transformations.

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for this compound is not extensively published, the available information and data from analogous structures are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | Yellow to brown solid; also reported as a white powder. | [2] |

| Boiling Point | Data not available in surveyed literature. | [3] |

| Melting Point | Data not available in surveyed literature. | |

| Solubility | Data not available in surveyed literature. | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |

The lack of published melting and boiling points suggests that the compound may be thermally labile or that this data has not been formally reported in accessible literature. Researchers should determine these properties empirically if required for process development.

Section 3: Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not readily found in broad searches, a plausible and logical pathway can be designed based on established transformations of pyridine derivatives. A common strategy involves the diazotization of an amino group followed by a Sandmeyer-type reaction.

Proposed Workflow: Diazotization and Chlorination

This hypothetical protocol starts from the commercially available 2-amino-6-methylpyridin-3-ol. The causality is clear: the amino group is an excellent precursor to a diazonium salt, which is a versatile intermediate that can be readily displaced by a halide.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Dissolution : Dissolve 2-amino-6-methylpyridin-3-ol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-water bath. The acid serves both as a solvent and a reactant.

-

Diazotization : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the mixture. The temperature must be strictly controlled below 5°C to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the chlorine atom.

-

Work-up : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification : The crude product is purified, typically via silica gel column chromatography, to yield the final this compound.

This self-validating protocol includes clear steps and checkpoints (temperature control, monitoring) to ensure the successful formation of the desired product.

Section 4: Analytical Characterization Profile

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl (–CH₃) protons, likely in the 2.2-2.6 ppm range.

-

Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.

-

A broad singlet for the hydroxyl (–OH) proton, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be significantly shifted, as will the carbons bonded to the nitrogen and oxygen atoms[4].

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺). A key feature for validation is the (M+2)⁺ peak, which should have an intensity approximately one-third that of the molecular ion peak, a characteristic isotopic signature for a molecule containing one chlorine atom[5].

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-H, C=C, and C=N stretching vibrations from the aromatic ring would also be present in the fingerprint region.

Section 5: Key Applications in Medicinal Chemistry

The primary value of this compound for drug development professionals lies in its role as a key intermediate in the synthesis of kinase inhibitors, particularly for the TGF-β signaling pathway.

Core Application: Synthesis of ALK5 Inhibitors

This compound is a documented reagent used in the preparation of potent and selective inhibitors of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFBR1)[6]. The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and the progression of various cancers[7][8]. Small-molecule ALK5 inhibitors that block this pathway are therefore highly attractive therapeutic candidates[9][10].

The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where the hydroxyl group of this compound displaces a leaving group on another aromatic system, forming a diaryl ether linkage, a common motif in kinase inhibitors.

Caption: Role of this compound in ALK5 inhibitor synthesis.

This strategic use of this compound allows medicinal chemists to construct complex molecular architectures necessary for potent and selective inhibition of the ALK5 kinase domain, representing a vital step in the development of next-generation cancer and anti-fibrotic therapies.

Section 6: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally similar compounds like other chlorinated pyridines[11][12][13]. Extreme caution is warranted.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hazards :

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation : Move person to fresh air and keep comfortable for breathing.

-

Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Section 7: References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2023). This compound | 35680-24-1. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2023). This compound CAS#: 35680-24-1. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyridine 99% 18368-63-3. Retrieved from --INVALID-LINK--

-

Aribo Biotechnology. (2024). CAS: 18368-63-3 Name: 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Arctom. (n.d.). CAS NO. 35680-24-1 | this compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound(35680-24-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

ChemWhat. (n.d.). This compound CAS#: 35680-24-1. Retrieved from --INVALID-LINK--

-

Guidechem. (n.d.). SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine. Retrieved from --INVALID-LINK--

-

Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?. Retrieved from --INVALID-LINK--

-

bioRxiv. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-4-carboxylic acid. Retrieved from --INVALID-LINK--

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

OSHA. (2020). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Retrieved from --INVALID-LINK--

-

Abovchem. (n.d.). 2-(chloromethyl)-6-methylpyridin-3-ol hydrochloride - CAS:98280-34-3. Retrieved from --INVALID-LINK--

-

Preprints.org. (2018). Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Retrieved from --INVALID-LINK--

-

Park, M. S., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. Retrieved from --INVALID-LINK--

-

PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Chloro-6-iodo-5-methylpyridin-3-ol AldrichCPR. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine - Notes. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound | 35680-24-1. Retrieved from --INVALID-LINK--

-

Kim, D. K., et al. (2007). Synthesis and Biological Evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

VSNCHEM. (n.d.). VP10533 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98%. Retrieved from --INVALID-LINK--

-

Tokyo Chemical Industry. (n.d.). 2-Chloro-6-methyl-3-nitropyridine. Retrieved from --INVALID-LINK--

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 35680-24-1 [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]

- 6. This compound | 35680-24-1 [chemicalbook.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

2-Chloro-6-methylpyridin-3-ol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridin-3-ol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, with the CAS number 35680-24-1, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2][3] Its chemical structure, featuring a pyridine ring with chloro, methyl, and hydroxyl substituents, imparts a unique combination of physical and chemical properties that dictate its behavior in different solvent systems.[1] Understanding the solubility of this compound in organic solvents is of paramount importance for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, and the formulation of final products.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its molecular interactions and providing a detailed protocol for its experimental determination.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".[4][6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and molecular size.[7]

Molecular Structure and Polarity Analysis

This compound (C₆H₆ClNO) is a polar molecule.[1] The presence of the electronegative nitrogen atom in the pyridine ring, the chlorine atom, and the hydroxyl group creates a significant dipole moment. The hydroxyl (-OH) group, in particular, is a strong contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor.[4] The chlorine atom, while electronegative, also contributes to the overall polarity. The methyl (-CH₃) group is nonpolar and may slightly reduce the overall polarity, but its effect is likely outweighed by the polar functional groups.

The interplay of these functional groups dictates how this compound interacts with different solvents. In polar solvents, strong dipole-dipole interactions and hydrogen bonding can occur, leading to favorable dissolution.[4][8] Conversely, in nonpolar solvents, the energy required to break the strong intermolecular forces between the solute molecules may not be sufficiently compensated by the weak van der Waals forces with the solvent, resulting in lower solubility.[9][10]

Predicted Solubility Profile